

Unveiling the Molecular Architecture of Senkirkine: A Spectroscopic Guide

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Compound of Interest

Compound Name: Senkirkine

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the spectroscopic data and molecular structure elucidation of **senkirkine**, a macrocyclic pyrrolizidine alkaloid. The information presented herein is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.

Senkirkine, with the molecular formula $C_{19}H_{27}NO_6$ and a molecular weight of 365.42 g/mol, is a notable pyrrolizidine alkaloid found in various plant species.^[1] Its structure has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural framework of **senkirkine** has been meticulously mapped using a suite of spectroscopic methods. The data presented in the following tables have been compiled from comprehensive analyses and provide a quantitative basis for the elucidated structure.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ^1H NMR spectrum of **senkirkine** exhibits characteristic signals that have been assigned to specific protons in its structure.

Table 1: ^1H NMR Spectroscopic Data for **Senkirkine** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
6.13	d	H-2	
4.85	m	H-8	
4.48	d	12.0	
4.15	d	12.0	H-9b
3.40	m	H-5a	
3.25	m	H-3a	
2.85	m	H-5b	
2.60	s	N-CH ₃	
2.45	m	H-3b	
2.20	m	H-6a	
1.95	m	H-6b	
1.87	d	6.7	
1.30	s	H ₃ -19	
0.87	d	6.7	H ₃ -17

Note: The assignments are based on 2D NMR spectroscopic data, including COSY, HMBC, and HSQC experiments.

^{13}C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The ^{13}C NMR spectrum of **senkirkine** shows 19 distinct carbon signals, consistent with its molecular formula.

Table 2: ^{13}C NMR Spectroscopic Data for **Senkirkine** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
178.0	C	C-1
173.5	C	C-11
168.0	C	C-16
138.5	CH	C-2
135.0	C	C-13
128.0	C	C-12
84.0	CH	C-8
78.0	C	C-7
62.0	CH_2	C-9
58.0	CH_2	C-5
54.0	CH_2	C-3
42.0	N-CH_3	N-CH_3
38.0	CH_2	C-6
34.0	CH	C-14
28.0	CH	C-15
25.0	CH_3	C-19
20.5	CH_3	C-18
15.0	CH_3	C-17
12.0	CH_3	C-20

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **senkirkine** displays characteristic absorption bands corresponding to its ester, carbonyl, and hydroxyl groups.

Table 3: Infrared (IR) Spectroscopic Data for **Senkirkine**

Wavenumber (cm ⁻¹)	Functional Group
3450	O-H stretching (hydroxyl group)
2970	C-H stretching (aliphatic)
1735	C=O stretching (ester carbonyl)
1715	C=O stretching (ketone carbonyl)
1650	C=C stretching (alkene)
1240	C-O stretching (ester)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **senkirkine** provides confirmatory evidence for its molecular formula and structural features.

Table 4: Mass Spectrometry (MS) Data for **Senkirkine**

m/z	Interpretation
366.1911	[M+H] ⁺ (Calculated for C ₁₉ H ₂₈ NO ₆ ⁺ : 366.1917)
348.1805	[M+H - H ₂ O] ⁺
168.1021	Necine base fragment
150.0915	Necine base fragment
122.0602	Necine base fragment

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the spectroscopic analysis of **senkirkine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ^1H NMR: Standard pulse sequences were used to acquire the proton spectra. Coupling constants (J) are reported in Hertz (Hz).
- ^{13}C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of all carbon atoms.
- 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy

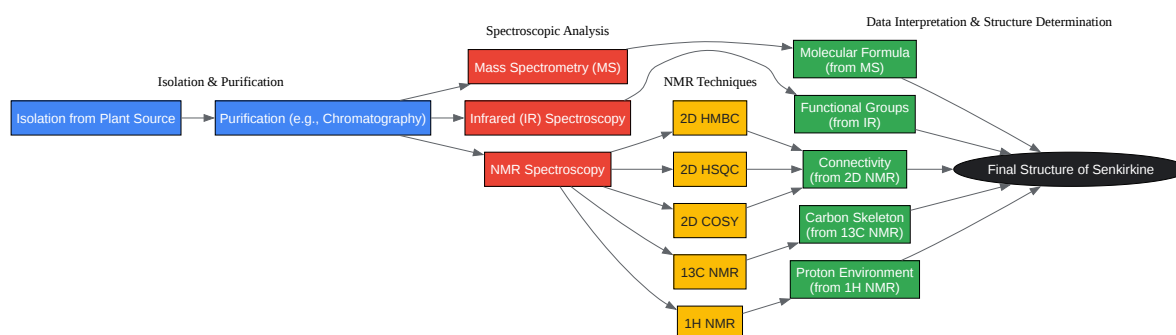
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Molecular Structure Elucidation Workflow

The elucidation of the molecular structure of **senkirkine** is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.



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Figure 1. Workflow for the structure elucidation of **senkirkine**.

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References

- 1. Senkirkine | C₁₉H₂₇NO₆ | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]

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